Metachromin T

Description

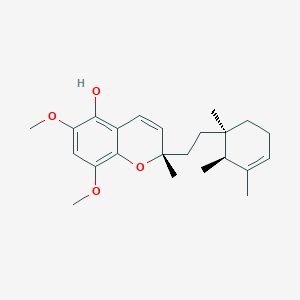

Metachromin T (T22) is a marine-derived meroterpenoid isolated from Spongia spp., first identified in Okinawan sponge collections . Structurally, it features a 6,8-dimethoxy-2-methyl-2H-chromen-5-ol group linked to a cyclohexane ring, with stereochemistry confirmed via NMR, NOESY, and CD spectroscopy. Key structural distinctions include a methyl-substituted double bond replacing an exocyclic methylene group in related compounds like metachromins R20 and S21 . T22 exhibits cytotoxic activity against murine lymphoma L1210 and human epidermoid carcinoma KB cells, distinguishing it from inactive analogs (e.g., metachromins N-Q, 16-19) . While its exact molecular targets remain under investigation, its bioactivity suggests interference with DNA replication or kinase signaling pathways, akin to other metachromins .

Properties

Molecular Formula |

C23H32O4 |

|---|---|

Molecular Weight |

372.5 g/mol |

IUPAC Name |

(2S)-6,8-dimethoxy-2-methyl-2-[2-[(1R,2S)-1,2,3-trimethylcyclohex-3-en-1-yl]ethyl]chromen-5-ol |

InChI |

InChI=1S/C23H32O4/c1-15-8-7-10-22(3,16(15)2)12-13-23(4)11-9-17-20(24)18(25-5)14-19(26-6)21(17)27-23/h8-9,11,14,16,24H,7,10,12-13H2,1-6H3/t16-,22-,23-/m1/s1 |

InChI Key |

KDDVGLFIPJEMAU-ZGNKEGEESA-N |

Isomeric SMILES |

C[C@@H]1C(=CCC[C@]1(C)CC[C@]2(C=CC3=C(C(=CC(=C3O2)OC)OC)O)C)C |

Canonical SMILES |

CC1C(=CCCC1(C)CCC2(C=CC3=C(C(=CC(=C3O2)OC)OC)O)C)C |

Synonyms |

metachromin T |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations :

- Shared C-5 (S) and C-6 (R) configurations across metachromins suggest a conserved biosynthetic pathway .

- Quinone moieties in Metachromin A23 and neomarinone correlate with redox-mediated cytotoxicity, a feature absent in T22 .

Bioactivity and Cytotoxicity Comparison

This compound’s bioactivity profile differs significantly from structurally related compounds:

Notes:

- T22’s cytotoxicity, while confirmed, lacks precise IC₅₀ values in the provided evidence. Activity against L1210/KB cells is inferred from qualitative data .

- Metachromin A23’s sub-µM IC₅₀ highlights superior potency compared to T22, likely due to quinone-mediated DNA intercalation .

- T22’s proposed TOPO I inhibition is extrapolated from Metachromin C’s mechanism , though direct evidence is pending.

Mechanistic Insights and Selectivity

- Structural Determinants of Activity : The cyclohexane ring’s pseudochair conformation and methyl substituents in T22 may enhance membrane permeability or target binding . In contrast, Metachromin A23’s acetyl groups improve DNA affinity .

- Kinase Selectivity : While T22’s kinase targets are uncharacterized, Metachromin L14 inhibits EGFR (IC₅₀ 197 µg/mL), and analogs M15-Q19 target HER2 (IC₅₀ 18–190 µg/mL) . This suggests structural variations (e.g., glycine residues in L14) dictate kinase specificity.

Q & A

Q. How can researchers conduct a comprehensive literature review on this compound while avoiding bias?

- Methodological Answer : Use systematic search strings (e.g., "this compound AND synthesis NOT industrial") across PubMed, SciFinder, and Web of Science. Screen abstracts via PRISMA flowcharts, and assess study quality using GRADE criteria. Document excluded studies to justify selectivity .

Data Management and Reproducibility

Q. What FAIR data practices apply to this compound research?

- Methodological Answer : Assign persistent identifiers (DOIs) to datasets via repositories like Figshare. Provide machine-readable metadata (e.g., using ISA-Tab format) and license data under CC-BY 4.0. Include raw analytical files (e.g., .jdx for NMR) and synthesis protocols in supplementary materials .

Q. How can researchers ensure experimental reproducibility for this compound studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.